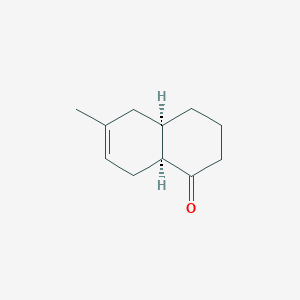
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The “cis-” designation indicates the specific geometric configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the naphthalene ring system.
Hydrogenation: Partial hydrogenation of the naphthalene ring to introduce the hexahydro configuration.
Methylation: Introduction of the methyl group at the 6th position using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst to further reduce the compound.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, trans-: Differing in geometric configuration.
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-ethyl-, cis-: Differing in the substituent at the 6th position.
Uniqueness
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is unique due to its specific geometric configuration and substituent pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
77746-09-9 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4aR,8aS)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
LPPFWYHMYXLSTR-ZJUUUORDSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@@H](C1)CCCC2=O |
SMILES canónico |
CC1=CCC2C(C1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


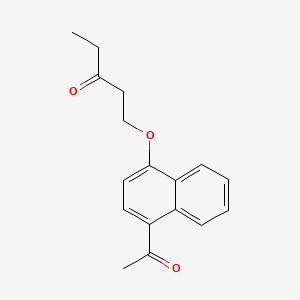
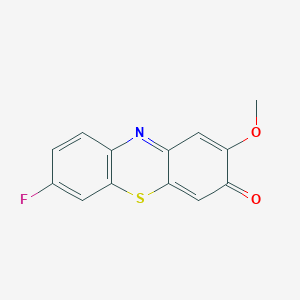
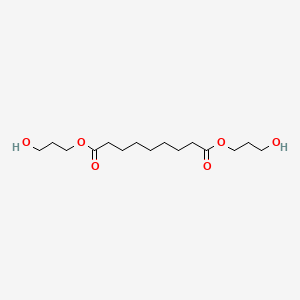
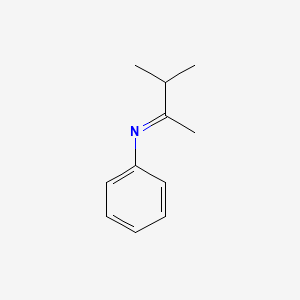
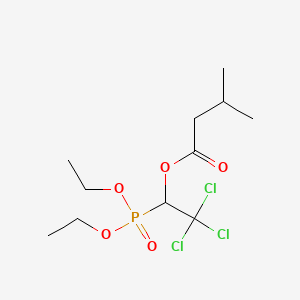
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
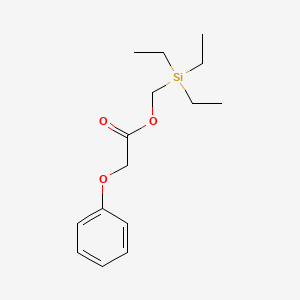
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
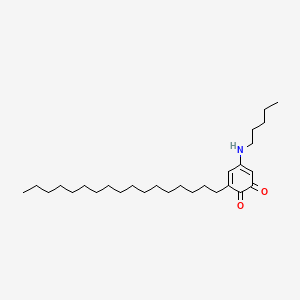
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
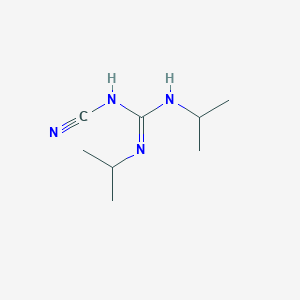
![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
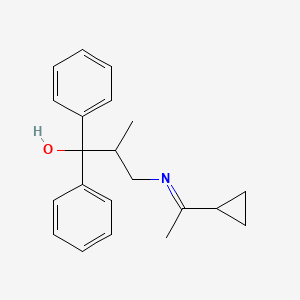
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
